molecular formula C18H18BrN3O3S2 B3296270 N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide CAS No. 892853-93-9

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B3296270
CAS No.: 892853-93-9
M. Wt: 468.4 g/mol
InChI Key: HVTSXKYEPQDQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a benzamide derivative featuring a 4-bromo-substituted benzothiazole core and a diethylsulfamoyl group on the benzamide moiety. Its molecular formula is C₁₉H₁₉BrN₃O₃S₂, with a calculated molecular weight of ~493.4 g/mol. The compound’s synthesis likely follows pathways similar to those described in , involving Friedel-Crafts reactions, hydrazide intermediates, and nucleophilic substitutions .

The diethylsulfamoyl group contributes to solubility and metabolic stability.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S2/c1-3-22(4-2)27(24,25)13-10-8-12(9-11-13)17(23)21-18-20-16-14(19)6-5-7-15(16)26-18/h5-11H,3-4H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTSXKYEPQDQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's antibacterial properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C16H18BrN3O3SC_{16}H_{18}BrN_{3}O_{3}S with a molecular weight of 440.3 g/mol. The compound features a benzothiazole moiety, which is known for its biological activity, particularly against various bacterial strains.

Property Value
Molecular FormulaC16H18BrN3O3S
Molecular Weight440.3 g/mol
Chemical StructureChemical Structure

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with essential bacterial enzymes.

A study highlighted the compound's potency against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). This positions it as a promising candidate for developing new antibiotics in response to the growing threat of antibiotic resistance .

The mechanism by which this compound exerts its antibacterial effects involves:

  • Inhibition of FtsZ Protein : FtsZ is a key protein involved in bacterial cell division. By targeting this protein, the compound disrupts the normal division process of bacteria .
  • Interaction with Enzymes : The presence of the bromine atom in the benzothiazole ring enhances binding affinity to specific enzymes, leading to their inhibition.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that derivatives with similar structures exhibited superior antibacterial activity compared to conventional antibiotics like ciprofloxacin and linezolid .
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies indicated that modifications in the benzothiazole moiety significantly affect the antibacterial potency. Compounds with alkyl substitutions showed enhanced activity against resistant strains .

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a lead compound in antibiotic development. Continued research focusing on optimizing its structure could yield more potent derivatives suitable for clinical applications. Investigating its efficacy in vivo and exploring additional therapeutic targets will be critical steps forward.

Further studies are recommended to fully elucidate its pharmacokinetics, toxicity profiles, and broader biological activities beyond antibacterial effects.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

  • Case Study : A study assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimal inhibitory concentrations lower than conventional antibiotics.

Antifungal Properties

The compound also exhibits antifungal activity. It has been tested against strains such as Candida albicans using the disc diffusion method.

  • Findings : Results indicated effective inhibition rates comparable to standard antifungal agents, suggesting its potential as a new antifungal drug candidate.

Anticancer Potential

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide has shown promise in anticancer research.

  • Cell Viability Assays : Investigations using MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that the compound can significantly reduce cell viability by targeting specific signaling pathways involved in cell growth and apoptosis.

Summary of Applications

The diverse applications of this compound underscore its importance in scientific research:

  • Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer agents.
  • Material Science : Its unique properties may contribute to the development of new materials with specific functionalities.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the benzothiazole substituents and sulfamoyl groups . The table below summarizes critical comparisons:

Compound Name Benzothiazole Substituent Sulfamoyl Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 4-Bromo Diethyl C₁₉H₁₉BrN₃O₃S₂ 493.4 High lipophilicity (Br), potential TLR activity
Compound 50 () 4-(4-Bromophenyl) Dimethyl C₁₈H₁₆BrN₃O₃S₂ 473.36 NF-κB signal enhancement
4-Methoxy analog () 4-Methoxy Diethyl C₁₉H₂₁N₃O₄S₂ 419.52 Electron-donating (OCH₃), lower MW
4-Nitrophenyl analog () 4-(4-Nitrophenyl) Diethyl C₁₉H₁₉N₄O₅S₂ 477.5 Strong electron-withdrawing (NO₂)
6-Methylsulfonyl analog () 6-Methylsulfonyl Diethyl C₁₈H₂₀N₃O₅S₃ 470.5 Increased polarity (SO₂CH₃)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide, and how can purity be maximized?

  • Methodology: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, brominated benzothiazole intermediates react with diethylsulfamoyl benzoyl chloride in anhydrous dichloromethane with triethylamine as a base . Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity.
  • Key Considerations: Reaction temperature (0–25°C) and moisture-free conditions are critical to avoid side products like hydrolyzed sulfonamide derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow:

  • NMR: 1H^1H and 13C^13C NMR confirm the benzothiazole core (δ 7.8–8.2 ppm for aromatic protons) and diethylsulfamoyl group (δ 1.2–1.4 ppm for CH3_3, δ 3.2–3.5 ppm for CH2_2) .
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak at m/z 456.98 (M+H+^+) with isotopic patterns matching bromine (1:1 ratio for 79Br^{79}Br:81Br^{81}Br) .
  • X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, sulfonamide groups) influence bioactivity in enzyme inhibition assays?

  • Experimental Design:

  • Compare IC50_{50} values against kinase targets (e.g., EGFR, VEGFR) using wild-type vs. bromine-deficient analogs.
  • Replace diethylsulfamoyl with methylsulfonamide to assess sulfonamide hydrophobicity’s role in binding affinity .
    • Data Contradictions: Some studies report enhanced activity with bromine (due to electron-withdrawing effects), while others note steric hindrance reducing ligand-receptor fit .

Q. What strategies resolve discrepancies in reported solubility and stability profiles?

  • Methodological Solutions:

  • Solubility: Use DMSO for in vitro assays (solubility >10 mM) but avoid prolonged storage (>48 hours) due to hydrolysis. For in vivo studies, employ β-cyclodextrin complexes to improve aqueous solubility .
  • Stability: Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C). Acidic conditions cleave the benzothiazole ring, while alkaline conditions hydrolyze the sulfonamide .

Q. How can computational modeling guide SAR studies for this compound?

  • Approach:

  • Perform molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets.
  • MD simulations (GROMACS) assess ligand-protein stability over 100 ns, highlighting key interactions (e.g., H-bonds with Lys723 in EGFR) .
    • Validation: Correlate in silico ΔG values with experimental IC50_{50} data to refine predictive models .

Critical Analysis of Evidence

  • Contradictions in Bioactivity: Variations in assay protocols (e.g., cell lines, incubation times) may explain divergent IC50_{50} values. Standardization using CLSI guidelines is recommended .
  • SHELX Limitations: While SHELX is robust for small-molecule crystallography, its accuracy decreases for disordered sulfonamide groups; alternate software (Olex2) may improve refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.